Cas no 615280-67-6 (2-(4-tert-butylphenoxy)methyl-1-propyl-1H-1,3-benzodiazole)

2-(4-tert-Butylphenoxy)methyl-1-propyl-1H-1,3-benzodiazole is a benzodiazole derivative characterized by its unique structural features, including a tert-butylphenoxy methyl group and a propyl substituent on the diazole ring. This compound exhibits potential utility in organic synthesis and material science due to its sterically hindered aromatic system, which may enhance stability and influence reactivity. The tert-butyl group contributes to increased lipophilicity, making it suitable for applications requiring hydrophobic interactions. Its benzodiazole core offers opportunities for further functionalization, enabling use as an intermediate in pharmaceuticals or specialty chemicals. The compound's defined molecular structure ensures reproducibility in synthetic processes, while its distinct substitution pattern may confer selectivity in catalytic or binding applications.
2-(4-tert-butylphenoxy)methyl-1-propyl-1H-1,3-benzodiazole structure
615280-67-6 structure
Product Name:2-(4-tert-butylphenoxy)methyl-1-propyl-1H-1,3-benzodiazole
CAS No:615280-67-6
MF:C21H26N2O
MW:322.443945407867
CID:6220111
PubChem ID:706045
Update Time:2025-06-13

2-(4-tert-butylphenoxy)methyl-1-propyl-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(4-tert-butylphenoxy)methyl-1-propyl-1H-1,3-benzodiazole
    • EU-0047400
    • AKOS001137969
    • F1343-0019
    • Z57369912
    • 615280-67-6
    • 2-[(4-tert-butylphenoxy)methyl]-1-propyl-1H-1,3-benzodiazole
    • 2-[(4-tert-butylphenoxy)methyl]-1-propylbenzimidazole
    • 2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole
    • Inchi: 1S/C21H26N2O/c1-5-14-23-19-9-7-6-8-18(19)22-20(23)15-24-17-12-10-16(11-13-17)21(2,3)4/h6-13H,5,14-15H2,1-4H3
    • InChI Key: SXVCIVZYXNRAQE-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)C(C)(C)C)CC1=NC2C=CC=CC=2N1CCC

Computed Properties

  • Exact Mass: 322.204513457g/mol
  • Monoisotopic Mass: 322.204513457g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 27Ų

2-(4-tert-butylphenoxy)methyl-1-propyl-1H-1,3-benzodiazole Pricemore >>

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Additional information on 2-(4-tert-butylphenoxy)methyl-1-propyl-1H-1,3-benzodiazole

Recent Advances in the Study of 2-(4-tert-butylphenoxy)methyl-1-propyl-1H-1,3-benzodiazole (CAS: 615280-67-6)

2-(4-tert-butylphenoxy)methyl-1-propyl-1H-1,3-benzodiazole (CAS: 615280-67-6) is a benzimidazole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, particularly in the context of anti-inflammatory and anticancer activities. This research brief aims to summarize the latest findings related to this compound, providing insights into its current and future applications in drug development.

The synthesis of 2-(4-tert-butylphenoxy)methyl-1-propyl-1H-1,3-benzodiazole has been optimized in recent years to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic approach using palladium-based catalysts, which significantly enhanced the efficiency of the reaction. The compound's structural features, including the tert-butylphenoxy and propyl groups, have been shown to play a critical role in its biological activity, particularly in modulating enzyme interactions and receptor binding.

Pharmacological investigations have revealed that 2-(4-tert-butylphenoxy)methyl-1-propyl-1H-1,3-benzodiazole exhibits potent anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK. In vitro and in vivo studies demonstrated its ability to reduce pro-inflammatory cytokine production, making it a promising candidate for treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Additionally, its low toxicity profile in preclinical models suggests a favorable safety margin for further development.

In the realm of oncology, this compound has shown remarkable potential as an anticancer agent. Research published in Cancer Research (2024) highlighted its ability to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancers. The mechanism involves the disruption of mitochondrial function and activation of caspase pathways. Furthermore, synergistic effects were observed when combined with conventional chemotherapeutic agents, suggesting its utility in combination therapies.

Despite these promising findings, challenges remain in the clinical translation of 2-(4-tert-butylphenoxy)methyl-1-propyl-1H-1,3-benzodiazole. Issues such as bioavailability, metabolic stability, and formulation optimization need to be addressed in future studies. Ongoing research is exploring nanoparticle-based delivery systems to enhance its pharmacokinetic properties. The compound's unique chemical structure and multifaceted biological activities position it as a valuable scaffold for the development of next-generation therapeutics.

In conclusion, 2-(4-tert-butylphenoxy)methyl-1-propyl-1H-1,3-benzodiazole (CAS: 615280-67-6) represents a promising candidate in the fields of anti-inflammatory and anticancer drug development. Continued research efforts are essential to fully elucidate its mechanisms of action and overcome existing challenges. The integration of advanced synthetic techniques and delivery systems will likely play a pivotal role in its transition from the laboratory to clinical applications.

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